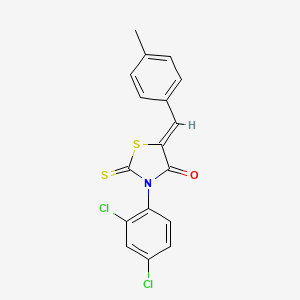

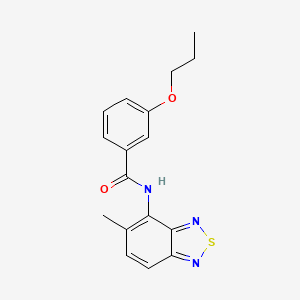

3-(4-溴苯基)-1-苯基-1H-吡唑-4-甲酸

描述

Pyrazole derivatives are important in various fields due to their diverse biological activities and applications in materials science. Their structure allows for significant variation in chemical modifications, making them versatile candidates for targeted synthesis and application development.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-diketones or similar carbonyl compounds. Specific methods and conditions vary, depending on the desired pyrazole's substituents and the starting materials' reactivity (Kasımoğulları et al., 2010). The functionalization of pyrazole carboxylic acids and their derivatives can be achieved through various reactions, offering a broad range of substituents to modify the core structure for desired properties and activities (Yıldırım & Kandemir, 2006).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is critical for their chemical and physical properties. X-ray diffraction analysis is a common technique used to determine the precise structure of these compounds. The molecular geometry, including bond lengths, angles, and conformation, influences the compound's reactivity and interaction with other molecules (Singh et al., 2013).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including substitution, addition, and cyclization reactions, allowing for the introduction of different functional groups. These reactions are essential for synthesizing compounds with specific biological or physical properties. The reactivity of the pyrazole ring is significantly influenced by the nature and position of substituents on the ring (Demir et al., 2010).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are directly related to their molecular structure. Variations in the substituents can lead to significant differences in these properties, affecting the compound's application and handling (Tamer et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for understanding the behavior of pyrazole derivatives in chemical reactions and biological systems. These properties are influenced by the electron-donating or withdrawing nature of the substituents attached to the pyrazole ring (Kumarasinghe et al., 2009).

科学研究应用

光学非线性与潜在的NLO材料

一项研究调查了N-取代-5-苯基-1H-吡唑-4-乙基羧酸酯的光学非线性,包括类似于3-(4-溴苯基)-1-苯基-1H-吡唑-4-甲酸的化合物。研究发现,这些化合物表现出显著的非线性,使其成为光学限制应用的潜在候选物。该研究利用光谱方法和开孔径z扫描技术,识别出具有最大非线性的特定化合物(Chandrakantha 等人,2013)。

晶体结构分析

另一项研究重点是合成和确定各种吡唑化合物的晶体结构,包括与3-(4-溴苯基)-1-苯基-1H-吡唑-4-甲酸在结构上相关的化合物。使用单晶X射线衍射确定结构,揭示了分子构象和二面角的详细见解(Loh 等人,2013)。

功能化反应

研究还深入研究了涉及吡唑-3-甲酸衍生物的功能化反应。这些研究探索了反应机理和产物的结构解析,提供了有关3-(4-溴苯基)-1-苯基-1H-吡唑-4-甲酸等化合物的多功能性和反应性的宝贵信息(Yıldırım & Kandemirli,2006)。

电离常数和介质效应

对一些吡唑羧酸的电离常数进行了研究,包括与3-(4-溴苯基)-1-苯基-1H-吡唑-4-甲酸类似的衍生物。该研究使用电位滴定法研究了结构和溶剂如何影响酸度(Alkan 等人,2009)。

抗真菌活性

一些研究专注于合成新型吡唑-4-甲酸酰胺并测试其对各种植物致病真菌的抗真菌活性。研究发现这些化合物具有显着的抗真菌特性,表明在农业或制药领域具有潜在应用(Du 等人,2015)。

光谱和理论研究

对生物学上重要的吡唑-4-甲酸衍生物进行了实验和理论相结合的研究。这项研究包括通过光谱方法和理论计算对化合物进行表征,从而深入了解其化学性质(Viveka 等人,2016)。

安全和危害

The safety data sheet for a related compound, 4-Bromophenol, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

未来方向

作用机制

Target of Action

Pyrazoline derivatives, which share a similar structure, have been reported to interact withacetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s known that pyrazoline derivatives can affect the activity of ache . A reduction in AChE activity can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .

Biochemical Pathways

The compound may influence the cholinergic pathway by modulating AChE activity . This could lead to an increase in acetylcholine levels at the synapse, affecting nerve signal transmission . Additionally, pyrazoline derivatives have been associated with the modulation of reactive oxygen species (ROS) . An increase in ROS can lead to oxidative stress, affecting various cellular components .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it indeed targets AChE, it could lead to changes in nerve signal transmission, potentially affecting behavior and movement . If it modulates ROS, it could influence oxidative stress levels, potentially leading to cellular damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the Suzuki–Miyaura coupling, a common reaction involving organoboron compounds, is influenced by mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAJKAHGYFKISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386822 | |

| Record name | 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5862-35-1 | |

| Record name | 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]-1-piperidinyl}phenyl)-2,4-dimethylbenzamide](/img/structure/B5157266.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5157269.png)

![{4-(3-methoxybenzyl)-1-[3-(2-thienyl)propanoyl]-4-piperidinyl}methanol](/img/structure/B5157287.png)

![3-[(2-bromo-4-nitrophenyl)imino]-2-phenyl-1-indanone](/img/structure/B5157307.png)

![N-(4-butylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5157321.png)

![4-{[benzyl(2-phenylethyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5157327.png)

![ethyl 4-[3-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5157334.png)

![5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B5157337.png)